molecular formula C20H15N3O2S2 B2494454 4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide CAS No. 2034345-16-7

4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2494454
CAS No.: 2034345-16-7
M. Wt: 393.48
InChI Key: DRRNCUDNPUUCSH-UHFFFAOYSA-N
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Description

4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core linked to a thiazole and a thiophene-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and safety .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes. The compound may also inhibit specific enzymes or signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-thiazol-2-yloxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S2/c24-19(14-3-5-17(6-4-14)25-20-22-9-11-27-20)23-12-15-2-1-8-21-18(15)16-7-10-26-13-16/h1-11,13H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRNCUDNPUUCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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